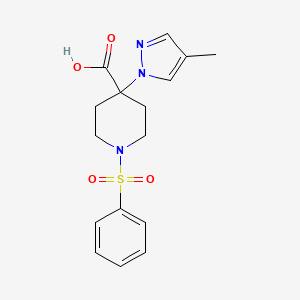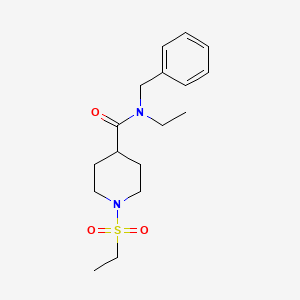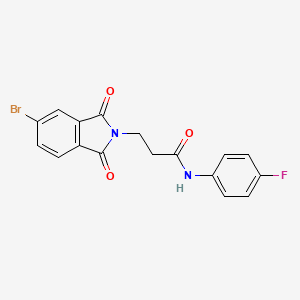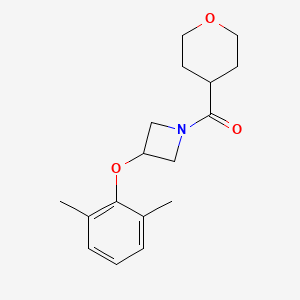
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, also known as BM212, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of furanones and has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone is not fully understood. However, studies have shown that 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. By inhibiting NF-κB activity, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Moreover, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone induces apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone is its wide range of biological activities. 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a potential candidate for the development of new drugs. Moreover, the synthesis method of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been optimized to yield high purity and high yield, making it suitable for large-scale production.
However, there are also some limitations to the use of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Moreover, the toxicity and pharmacokinetics of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone are not fully understood, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone. One of the major future directions is to elucidate the mechanism of action of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone. Understanding the mechanism of action will provide insights into its biological activities and potential therapeutic applications. Moreover, further studies are needed to investigate the toxicity and pharmacokinetics of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, which will provide important information for the development of new drugs. Additionally, the antimicrobial activity of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone can be further explored to develop new antibiotics.
合成法
The synthesis of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde and 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to yield 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone. This synthesis method has been optimized to yield high purity and high yield of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, making it suitable for large-scale production.
科学的研究の応用
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. Studies have shown that 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been found to possess antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
特性
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-(pyridin-4-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-14-3-1-12(2-4-14)15-10-13(16(19)20-15)9-11-5-7-18-8-6-11/h1-10H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFNRSSLJAWRIT-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC=NC=C3)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C/C3=CC=NC=C3)/C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-5-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5379262.png)
![N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)


![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)